Afn-1252 - 620175-39-5

Afn-1252

Catalog Number: EVT-258511
CAS Number: 620175-39-5
Molecular Formula: C22H21N3O3
Molecular Weight: 375.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AFN-1252 is a synthetic small molecule belonging to the class of naphthpyridinones. [] It functions as a selective inhibitor of the enoyl-acyl carrier protein reductase (FabI) enzyme, a key component of the type II fatty acid synthesis (FASII) pathway found in bacteria. [, , ] This pathway is essential for the production of fatty acids, crucial building blocks for bacterial cell membranes. [] By selectively targeting FabI, AFN-1252 disrupts bacterial fatty acid synthesis, leading to bacterial growth inhibition and ultimately cell death. [, ]

Future Directions
  • Expanding the Spectrum of Activity: Research is underway to modify AFN-1252 using the eNTRy rules to improve its penetration into Gram-negative bacteria, expanding its potential applications beyond Gram-positive pathogens. [, ]

  • Developing Combination Therapies: Exploring the synergistic effects of AFN-1252 with other antibiotics could lead to more effective treatments, particularly against multidrug-resistant pathogens. []

  • Optimizing Pharmacokinetic Properties: Further research is needed to refine the structure of AFN-1252 to optimize its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. []

Triclosan

Compound Description: Triclosan is a broad-spectrum antibacterial agent that also targets the enoyl-acyl carrier protein reductase (FabI) enzyme, which is essential for bacterial fatty acid biosynthesis. []

Relevance: Triclosan shares a similar mechanism of action with AFN-1252, but AFN-1252 exhibits a higher selectivity for staphylococcal FabI. [, ] Some bacterial strains resistant to AFN-1252 remain susceptible to triclosan, highlighting differences in their binding interactions with the FabI enzyme. []

Debio 1450

Compound Description: Debio 1450 is the prodrug of AFN-1252. [, ] It is metabolized in vivo to release the active compound, AFN-1252.

Relevance: Debio 1450 represents a pro-drug strategy for delivering AFN-1252, potentially improving its pharmacokinetic properties. [, ]

6DNM

Compound Description: 6DNM is a DNA gyrase inhibitor that primarily exhibits activity against Gram-positive bacteria. []

Relevance: Like AFN-1252, 6DNM initially lacked activity against Gram-negative bacteria. The application of "eNTRy rules" to enhance compound accumulation successfully expanded the spectrum of 6DNM to include Gram-negative pathogens, suggesting this approach could be applied to AFN-1252 as well. []

Ribocil C

Compound Description: Ribocil C is an antibacterial compound that targets the FMN riboswitch, a genetic regulatory element involved in bacterial metabolism. []

Relevance: Ribocil C, similar to AFN-1252, exhibited a Gram-positive-specific spectrum of activity. Application of the "eNTRy rules" successfully enhanced its accumulation in Gram-negative bacteria, suggesting a potential strategy for broadening the activity of AFN-1252. []

Source

Afn-1252 was initially synthesized by Affinium Pharmaceuticals and has undergone extensive research to evaluate its antibacterial properties and mechanism of action. The compound's development involved iterative structure-guided optimization based on a collection of FabI inhibitors, ultimately leading to the nomination of Afn-1252 as a lead candidate for further clinical development .

Classification

Afn-1252 is classified as an enoyl-acyl carrier protein reductase inhibitor, specifically targeting the FabI enzyme involved in Type II fatty acid synthesis. This mechanism places it within the broader category of antibacterial agents designed to disrupt essential metabolic pathways in bacteria .

Synthesis Analysis

Methods

The synthesis of Afn-1252 involves several chemical reactions aimed at constructing its complex molecular framework. The compound features a 3-methylbenzofuran moiety linked to an oxotetrahydronaphthyridine structure. The synthetic pathway typically includes:

  1. Formation of the 3-methylbenzofuran unit: This involves standard organic synthesis techniques such as electrophilic aromatic substitution.
  2. Synthesis of oxotetrahydronaphthyridine: This may involve cyclization reactions that form the naphthyridine core.
  3. Coupling reaction: The final step involves linking both units through an appropriate coupling reaction to yield Afn-1252 .

Technical Details

The compound is prepared in both free base and salt forms (tosylate anhydrate and tosylate monohydrate) to facilitate different experimental conditions and enhance solubility . Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to confirm the identity and purity of Afn-1252 during synthesis.

Molecular Structure Analysis

Structure

The molecular formula of Afn-1252 is C22H21N3O3C_{22}H_{21}N_{3}O_{3}, with a relative molecular weight of 375.42 g/mol. The structure consists of distinct functional groups that contribute to its biological activity:

  • 3-Methylbenzofuran: Provides hydrophobic interactions crucial for binding to the FabI enzyme.
  • Oxotetrahydronaphthyridine: Enhances interactions with the enzyme's active site due to its structural conformation.

Data

Crystallographic studies have revealed that Afn-1252 binds symmetrically within the active site of FabI, stabilizing its structure and inhibiting enzymatic activity . X-ray diffraction data indicate a resolution of 2.3 Å for the complex formed between Afn-1252 and FabI from Burkholderia pseudomallei.

Chemical Reactions Analysis

Reactions

Afn-1252 primarily undergoes interactions with the FabI enzyme, leading to inhibition of fatty acid biosynthesis in bacteria. The key reaction can be summarized as follows:

FabI+Afn 1252Inhibited FabI\text{FabI}+\text{Afn 1252}\rightarrow \text{Inhibited FabI}

This inhibition results in a decrease in bacterial growth due to disrupted lipid membrane synthesis, ultimately leading to cell death.

Technical Details

In vitro assays have demonstrated that Afn-1252 exhibits an IC50 value (the concentration required to inhibit 50% of enzyme activity) as low as 9.6 nM against FabI from Staphylococcus aureus . Additionally, studies have shown that resistance mutations in FabI can lead to decreased susceptibility to Afn-1252, highlighting the need for continuous monitoring of resistance patterns .

Mechanism of Action

Process

The mechanism by which Afn-1252 exerts its antibacterial effect involves competitive inhibition of the FabI enzyme, which is essential for fatty acid elongation in bacterial cell membranes. By binding to the active site, Afn-1252 prevents substrate access, thereby halting fatty acid synthesis.

Data

In studies involving various bacterial strains, including resistant isolates, Afn-1252 has demonstrated effective inhibition with minimal side effects on human cells. The specificity towards bacterial FabI over human enzymes underscores its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

Afn-1252 is characterized by:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Engages primarily through non-covalent interactions with target proteins.

Relevant analyses include spectroscopic methods (NMR, IR) confirming functional group presence and purity assessments via high-performance liquid chromatography (HPLC) .

Applications

Scientific Uses

Afn-1252 holds promise for various applications in microbiology and pharmacology:

  1. Antibacterial Therapy: Targeting resistant strains of Staphylococcus aureus and other pathogens.
  2. Research Tool: Used in studies investigating fatty acid biosynthesis pathways in bacteria.
  3. Lead Compound Development: Serves as a basis for developing new antibiotics targeting FabI across different bacterial species .

The ongoing research into Afn-1252's efficacy against emerging bacterial threats continues to highlight its importance in antibiotic development strategies aimed at combating resistance.

Introduction to AFN-1252 as a Targeted Antimicrobial Agent

Evolutionary Rationale for Species-Specific Antibiotic Development

The escalating crisis of antibiotic resistance has fundamentally reshaped antibiotic development strategies. Broad-spectrum antibiotics, while historically valuable, exert immense selection pressure on diverse microbial communities, accelerating the emergence of multidrug-resistant (MDR) pathogens and disrupting the human microbiome. This ecological collateral damage has driven the pursuit of species-specific antibiotics like AFN-1252, designed to target essential pathways unique to a defined pathogen group—specifically, Staphylococcus aureus and related staphylococci [1] [3].

AFN-1252 exemplifies this precision approach. Its evolutionary rationale rests on three pillars:

  • Reduced Resistance Selection: By sparing non-target bacteria (e.g., gut commensals), AFN-1252 minimizes off-target selection pressure, potentially delaying the development and spread of resistance genes within the broader microbial population [1] [3].
  • Preservation of Host Microbiome: Traditional broad-spectrum antibiotics frequently cause dysbiosis, leading to complications like Clostridioides difficile colitis or fungal overgrowth. AFN-1252's staphylococcal specificity aims to mitigate these adverse ecological impacts [1].
  • Exploitation of Pathogen-Specific Vulnerabilities: AFN-1252 capitalizes on the absolute dependence of staphylococci on their sole enoyl-acyl carrier protein reductase (FabI) for fatty acid biosynthesis—a vulnerability absent in bacteria possessing alternative reductases (e.g., FabK, FabV) or efficient fatty acid scavenging pathways [1] [5] [8]. Clinical validation came from a phase II trial where AFN-1252 demonstrated 97.3% early clinical response (Day 3) in microbiologically evaluable patients with acute bacterial skin and skin structure infections (ABSSSI) caused by staphylococci, including both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains [1].

Table 1: Comparative Analysis of Broad-Spectrum vs. Species-Specific Antibiotic Strategies

CharacteristicTraditional Broad-SpectrumSpecies-Specific (e.g., AFN-1252)
Spectrum of ActivityWide range of Gram+/- bacteriaNarrow (Staphylococcus spp. only)
Selection PressureHigh across microbiotaFocused primarily on target pathogen
Ecological Impact (Microbiome)Significant disruption likelyMinimal disruption anticipated
Resistance Development DriverBroad, non-selectivePrimarily within target pathogen
Therapeutic PrecisionLowerHigher
Clinical Validation (Staph)Variable efficacy against MRSAHigh efficacy (≥97% early response) [1]

Role of FabI Inhibition in Addressing Antibiotic Resistance

AFN-1252 directly combats antibiotic resistance by inhibiting FabI, a genetically validated and essential enzyme in the staphylococcal fatty acid biosynthesis (FAS-II) pathway. FabI catalyzes the final, rate-limiting reduction step in the fatty acid elongation cycle (trans-2-enoyl-ACP → acyl-ACP), utilizing NADH as a cofactor [1] [5] [8]. Disruption of this step halts the production of membrane phospholipids and other essential lipids, leading to cessation of bacterial growth and cell death.

The significance of FabI inhibition as an anti-resistance strategy lies in several key factors:

  • Target Essentiality and Lack of Bypass: In S. aureus and S. epidermidis, FabI is the sole enoyl-ACP reductase. Crucially, exogenous fatty acids cannot rescue staphylococci from FabI inhibition, confirming the essentiality of de novo fatty acid biosynthesis for their viability and validating FabI as a lethal target [1] [5] [8]. This contrasts with some Gram-negative bacteria where external fatty acid uptake can sometimes bypass FAS-II inhibition.
  • Mechanism of Action and Selectivity: AFN-1252 binds with high affinity (IC₅₀ ~14 nM for S. aureus FabI) to the substrate-enzyme complex (NADH-FabI), forming a stable ternary complex [5] [8]. X-ray crystallography reveals its binding deep within the active site pocket, interacting with conserved residues and NADH [5]. Crucially, human FAS-I is structurally distinct (a multi-domain megasynthase) and is unaffected by AFN-1252, underpinning its selective toxicity [5].
  • Potency Against Resistant Strains: AFN-1252 exhibits exceptional in vitro potency against contemporary MDR staphylococcal strains, irrespective of their resistance to other antibiotic classes. MIC₉₀ values against clinical isolates of S. aureus (including CA-MRSA, HA-MRSA) and coagulase-negative staphylococci (CoNS) are consistently ≤0.015 µg/mL and ≤0.12 µg/mL, respectively [4] [5]. This potency extends to strains resistant to methicillin, vancomycin, linezolid, and daptomycin, as its mechanism bypasses existing resistance mechanisms like β-lactamase production, altered penicillin-binding proteins (PBPs), or efflux pumps associated with other drug classes [4] [5].
  • Low Propensity for Spontaneous Resistance: While single-point mutations in fabI can confer resistance, the spontaneous mutation frequency for AFN-1252 is remarkably low (1 × 10⁻¹⁰ to 2 × 10⁻⁹) [5] [9]. Furthermore, clinical trials and in vitro pharmacodynamic models demonstrated no emergence of resistance during treatment; post-therapy isolates showed no increase in AFN-1252 MICs, and eradication rates for S. aureus were 93.2% at short-term follow-up and 91.9% at long-term follow-up [1] [4]. Key mutations (e.g., F204S, M99T, Y147H in S. aureus FabI) reduce drug binding affinity but often incur fitness costs, potentially limiting their clinical prevalence [3] [9].
  • Pharmacodynamic Advantages: AFN-1252 exhibits time-dependent bactericidal activity characterized as "slowly bactericidal" or "bacteriostatic to bactericidal depending on exposure." In vitro pharmacodynamic models simulating human pharmacokinetics showed maximal reductions in viable staphylococcal counts (≈4 log₁₀ CFU/mL) at free drug Area Under the Curve to MIC ratios (fAUC/MIC) of 100-200, achievable with therapeutic dosing. Twice-daily (q12h) dosing generally achieved greater reductions than once-daily (q24h) dosing at equivalent total daily exposures [4].

Table 2: In Vitro Activity Profile of AFN-1252 Against Key Staphylococcal Pathogens

Staphylococcal Pathogen GroupRepresentative Strains/MechanismsAFN-1252 MIC₉₀/Range (µg/mL)Key Activity Findings
Methicillin-Susceptible S. aureus (MSSA)ATCC 29213, clinical isolates0.015 (0.002-0.12) [4] [5]Highly potent, consistently low MICs
Methicillin-Resistant S. aureus (MRSA)USA300 (CA-MRSA), S186 (HA-MRSA)0.015 (0.002-0.12) [4] [5]Activity unaffected by mecA or associated resistance mechanisms
Vancomycin-Resistant S. aureus (VRSA)Strains with vanA operon≤0.015 [5]Fully active, distinct target bypasses cell wall resistance
Linezolid-Resistant S. aureusStrains with cfr methyltransferase or 23S rRNA mutations≤0.015 [5]Fully active, targets FAS-II, not protein synthesis
Coagulase-Negative Staphylococci (CoNS)S. epidermidis, S. haemolyticus (incl. MRSE)0.12 [5]Potent activity regardless of coagulase status or methicillin resistance

The development of AFN-1252 demonstrates that pathogen-specific antibiotics targeting essential, non-redundant pathways like FabI represent a viable and potent strategy against MDR infections. Its high intrinsic activity against resistant staphylococci, combined with a low spontaneous resistance frequency and favorable pharmacodynamics, positions FabI inhibition as a critical weapon in the ongoing battle against antibiotic resistance, particularly for problematic pathogens like MRSA. Future success hinges on integrating such targeted agents into rational stewardship programs to preserve their long-term utility [1] [3] [5].

Table 3: Key Mechanistic and Resistance Properties of AFN-1252

PropertyCharacteristic of AFN-1252Significance for Addressing Resistance
Molecular TargetS. aureus enoyl-ACP reductase (FabI)Essential enzyme; no alternative in staphylococci; lethal target
Binding ModeTernary complex with NADH-bound FabI; high affinity (IC₅₀ ~14 nM)Specific interaction limits off-target effects; high affinity reduces escape potential
SpectrumHighly selective for Staphylococcus spp.Minimizes off-target selection pressure on non-staphylococci
Activity vs. MDR StaphylococciMIC₉₀ ≤ 0.015 µg/mL (MRSA, VRSA, Linezolid-R) [4] [5]Effective against strains resistant to all major antibiotic classes
Spontaneous Resistance Frequency1 × 10⁻¹⁰ to 2 × 10⁻⁹ [5]Very low baseline risk of resistance emergence during therapy
Primary Resistance MechanismMissense mutations in fabI (e.g., F204S, M99T, Y147H) [3] [9]Mutations may reduce enzyme efficiency/fitness; no enzymatic inactivation or efflux described
Clinical Resistance EmergenceNone detected in Phase II ABSSSI trial [1]Suggests clinical durability of the compound's activity

Properties

CAS Number

620175-39-5

Product Name

Afn-1252

IUPAC Name

(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C22H21N3O3/c1-14-17-5-3-4-6-18(17)28-19(14)13-25(2)21(27)10-7-15-11-16-8-9-20(26)24-22(16)23-12-15/h3-7,10-12H,8-9,13H2,1-2H3,(H,23,24,26)/b10-7+

InChI Key

QXTWSUQCXCWEHF-JXMROGBWSA-N

SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)CC4)N=C3

Solubility

Soluble in DMSO

Synonyms

AFN-1252; AFN 1252; AFN1252; AFN-12520000; API-1252; Debio-1452; AFN12520000; API1252; Debio1452.

Canonical SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)CC4)N=C3

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(NC(=O)CC4)N=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.